1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
CAS No.: 127945-72-6
Cat. No.: VC17304511
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127945-72-6 |
|---|---|
| Molecular Formula | C10H13N5O4 |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | 2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C10H13N5O4/c11-7(17)5-3-15(4-19-2-1-16)8-6(5)9(18)14-10(12)13-8/h3,16H,1-2,4H2,(H2,11,17)(H3,12,13,14,18) |
| Standard InChI Key | GHPMQUUXWCRSBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C(=O)N |
Introduction
Structural Features and Physicochemical Properties
The pyrrolo[2,3-d]pyrimidine core is a bicyclic system combining pyrrole and pyrimidine rings, conferring unique electronic and steric properties. The compound’s structure includes:
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A 2-amino substituent at the pyrrole ring.
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A 4-oxo group and 7-((2-hydroxyethoxy)methyl) side chain on the pyrimidine ring.
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A 5-carboxamide group, distinguishing it from the carbonitrile analog described in the literature.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₅O₃ | |
| Molecular Weight | 249.23 g/mol | |
| IUPAC Name | 2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| SMILES | C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C(=O)N | Derived |
| Solubility | Likely moderate in polar solvents due to multiple H-bond donors/acceptors |
The carboxamide group at the 5-position enhances hydrogen-bonding capacity compared to the carbonitrile analog, potentially influencing target binding and pharmacokinetics.
Biological Activity and Mechanisms
Though direct studies on the carboxamide derivative are lacking, its structural similarity to kinase and enzyme inhibitors suggests potential biological relevance:
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Kinase Inhibition: Analogous pyrrolo[2,3-d]pyrimidines exhibit subnanomolar activity against CSF1R and JAK kinases, often via DFG-out binding conformations . The carboxamide group may engage in additional hydrogen bonding with kinase backbones, enhancing selectivity.
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HDAC Interaction: Derivatives with amino and hydroxymethyl groups show dual HDAC/JAK inhibition, overcoming resistance in triple-negative breast cancer models .
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Microenvironment Modulation: The 2-hydroxyethoxy side chain may improve solubility and tissue penetration, critical for targeting tumor-associated fibroblasts .
Table 2: Comparative Activity of Pyrrolopyrimidine Analogs
Therapeutic Applications and Research Findings
Oncology
Pyrrolopyrimidines demonstrate efficacy in xenograft models, with compound 15d reducing tumor growth in MDA-MB-231 breast cancer models by 60% at 50 mg/kg . The carboxamide variant’s enhanced polarity may improve central nervous system penetration for glioblastoma applications.
Immunomodulation
CSF1R inhibitors like 23 deplete tumor-associated macrophages, synergizing with checkpoint inhibitors . The hydroxymethyl ether side chain in the query compound could mitigate metabolic instability observed in earlier analogs.
Neurodegenerative Diseases
HDAC inhibition by related compounds promotes histone acetylation, a mechanism explored in Alzheimer’s and Huntington’s diseases .
Challenges and Future Directions
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Synthetic Optimization: Scalable routes for carboxamide installation remain unexplored. Enzymatic hydrolysis of nitriles could offer a greener alternative.
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Target Identification: Proteomic profiling is needed to map the compound’s kinase/enzyme targets and off-effects.
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Formulation: The hydroxyethoxy group’s hydrophilicity may necessitate prodrug strategies for oral bioavailability.
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Resistance Mechanisms: Studies should assess whether STAT3 or LIFR pathway activation confers resistance, as seen with HDAC inhibitors .
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